

Spectral Analysis of 2-(Difluoromethoxy)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-(Difluoromethoxy)benzonitrile**

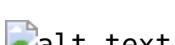
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of **2-(Difluoromethoxy)benzonitrile**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous structures. The information herein is intended to serve as a reference for the identification and characterization of **2-(Difluoromethoxy)benzonitrile**.

Chemical Structure and Properties

Property	Value
Chemical Name	2-(Difluoromethoxy)benzonitrile
CAS Number	56935-78-5
Molecular Formula	C ₈ H ₅ F ₂ NO
Molecular Weight	169.13 g/mol
Structure	

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Difluoromethoxy)benzonitrile**. These predictions are derived from spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
7.70 - 7.65	m	-	1H	Ar-H (ortho to CN)
7.60 - 7.55	m	-	1H	Ar-H (para to CN)
7.35 - 7.25	m	-	2H	Ar-H (meta to CN and ortho to OCF ₂ H)
6.65	t	73.5	1H	-OCHF ₂

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
150.5 (t, $J \approx 3.0$ Hz)	C- OCF_2H
134.0	Ar-C
133.5	Ar-C
128.0	Ar-C
122.0	Ar-C
116.5	CN
115.0 (t, $J \approx 260.0$ Hz)	- OCF_2H
105.0	C-CN

Table 3: Predicted ^{19}F NMR Spectral Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Fluorines	Assignment
-80 to -85	d	73.5	2F	- OCF_2H

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2230-2220	Strong	C≡N stretch
1600-1580, 1500-1400	Medium to Strong	Aromatic C=C stretches
1250-1200	Strong	Aryl-O stretch
1100-1000	Very Strong	C-F stretches (in -OCF ₂ H)
760-740	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
169	High	[M] ⁺ (Molecular Ion)
140	Medium	[M - CHO] ⁺
118	Medium	[M - OCF ₂ H] ⁺
90	High	[C ₆ H ₄ O] ⁺
51	Medium	[CHF ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of **2-(Difluoromethoxy)benzonitrile** (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 500 MHz NMR spectrometer.

- ^1H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- ^{13}C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- ^{19}F NMR: The spectrum would be acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 transients. Chemical shifts would be referenced to an external standard of CFCl_3 (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal would be collected and subtracted from the sample spectrum.

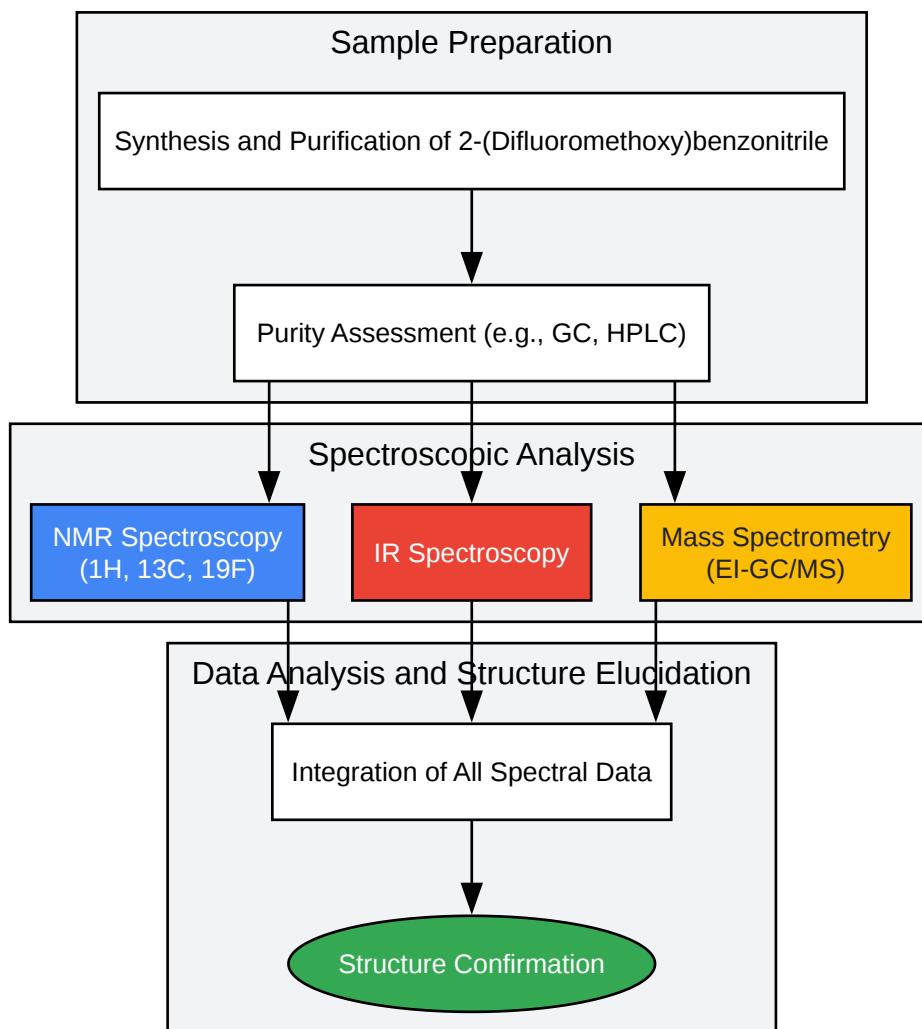
Mass Spectrometry (MS)

Mass spectral analysis would be performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane would be injected into the GC, equipped with a 30 m x 0.25 mm capillary column with a 0.25 μm film thickness. The oven temperature would be programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. The mass spectrometer would be operated in full scan mode over a mass range of m/z 40-400, with an ionization energy of 70 eV.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of **2-(Difluoromethoxy)benzonitrile**.

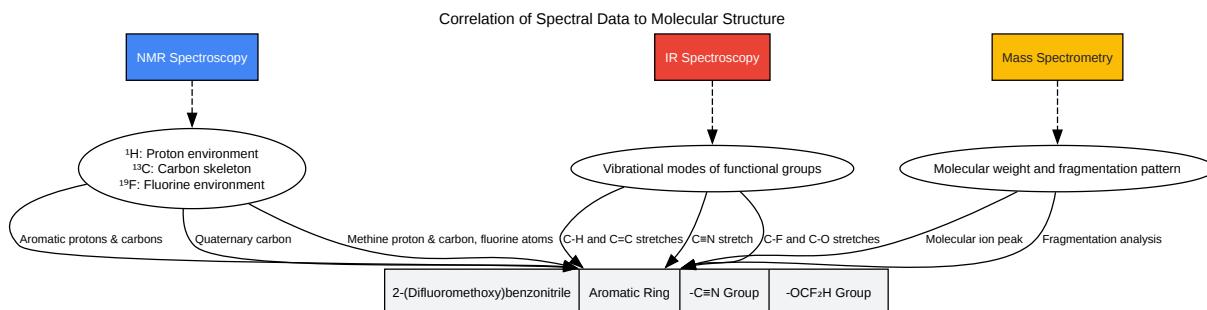
Workflow for Spectral Characterization

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Caption: Workflow for the synthesis, purification, and complete spectral characterization of **2-(Difluoromethoxy)benzonitrile**.

Relationship between Spectral Data and Molecular Structure

The following diagram illustrates how different spectroscopic techniques probe specific features of the **2-(Difluoromethoxy)benzonitrile** molecule.

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Caption: Correlation between different spectroscopic techniques and the structural features of **2-(Difluoromethoxy)benzonitrile**.

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